molecular formula C20H18ClN3OS B2473534 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide CAS No. 450341-08-9

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide

Cat. No. B2473534
CAS RN: 450341-08-9
M. Wt: 383.89
InChI Key: VPQDZNRZSIHJEJ-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids in the body.

Scientific Research Applications

Antibacterial and Antifungal Applications

A study on the synthesis of 3-(phenoxathiin-2-yl)-2-pyrazoline derivatives demonstrated that these compounds, synthesized from the reaction of specific propenones with nitrogen nucleophiles, showed potent to weak antimicrobial activity. This suggests a potential avenue for research into the antibacterial and antifungal capabilities of similar compounds, including N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide (Behalo, 2010).

Antimicrobial Agents

Research into 3-aryl-5-cyanopyrazolo[3,4-b]pyridines prepared from the corresponding 3-amino-5-arylpyrazoles and α-cyanochalcones revealed insights into the chemistry of these compounds, which could provide a foundation for investigating the antimicrobial potential of this compound. The study included NMR and X-ray diffraction analysis to understand the structural aspects that contribute to their antimicrobial properties (Quiroga et al., 1999).

Anticancer and Antimicrobial Agents

Another study focused on the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, exploring their anticancer and antimicrobial activities. This research highlighted the importance of structural elucidation using various spectroanalytical techniques and demonstrated significant in vitro antibacterial and antifungal activities. These findings could guide research into the anticancer and antimicrobial applications of this compound (Katariya et al., 2021).

Molecular Docking and Quantum Chemical Calculations

Further insights come from the molecular docking and quantum chemical calculations of related pyrazole derivatives, which could serve as a template for understanding the interactions of this compound with biological targets. Such studies offer a basis for predicting the biological effects and potential pharmaceutical applications of these compounds (Viji et al., 2020).

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-15-7-4-8-16(11-15)24-20(17-12-26-13-18(17)23-24)22-19(25)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQDZNRZSIHJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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